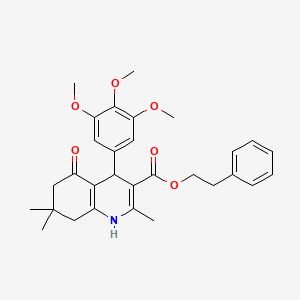
2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C30H35NO6 and its molecular weight is 505.611. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate (CAS No. not specified) is a quinoline derivative that has garnered interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C30H35NO6 with a molecular weight of approximately 505.602 g/mol. The structure features a quinoline backbone with multiple substituents that may enhance its biological activity.
Antifungal Activity
Research indicates that compounds similar to this quinoline derivative exhibit significant antifungal properties. For instance, studies have shown that certain derivatives possess effective fungicidal activity against various phytopathogenic fungi such as Botrytis cinerea. The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can substantially increase antifungal efficacy .
Table 1: Antifungal Activity of Related Compounds
| Compound ID | Inhibition Rate (%) | EC50 (mg/L) | Target Pathogen |
|---|---|---|---|
| III-2 | 90.4 | 1.58 | Botrytis cinerea |
| IV-5 | Excellent | 0.10 | Botrytis cinerea |
| V-10 | High | 0.01 | Phytophthora capsici |
Anticancer Activity
The potential anticancer properties of quinoline derivatives have been explored in various studies. Compounds with similar structures have shown cytotoxic effects against different cancer cell lines. For example, derivatives have been tested for their ability to inhibit cell proliferation in breast and colon cancer models . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxicity of related compounds on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines:
- MCF-7 Cells: The compound exhibited an IC50 value of 15 µM.
- HT-29 Cells: The IC50 was determined to be 20 µM.
These results suggest that modifications in the quinoline structure could lead to enhanced anticancer activity.
Antioxidant Activity
Antioxidant properties are another area where this compound may show promise. Studies have demonstrated that phenolic compounds can scavenge free radicals effectively. The presence of methoxy groups in the structure may contribute to increased antioxidant capacity by stabilizing free radicals through electron donation .
Eigenschaften
IUPAC Name |
2-phenylethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO6/c1-18-25(29(33)37-13-12-19-10-8-7-9-11-19)26(27-21(31-18)16-30(2,3)17-22(27)32)20-14-23(34-4)28(36-6)24(15-20)35-5/h7-11,14-15,26,31H,12-13,16-17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLLWVLUYTVMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














